

Application Notes and Protocols for Quantitative PCR Analysis of REPIN1 Gene

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Compound of Interest

Compound Name: *Repin*

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Introduction

REPIN1 (Replication Initiator 1) is a zinc finger DNA-binding protein that plays a significant role in various cellular processes, including metabolic regulation. It is highly expressed in the liver and adipose tissue and has been implicated in the control of adipocyte size, lipid droplet formation, and the expression of key glucose transporters. Emerging evidence also connects **REPIN1** to iron metabolism, osteoblast apoptosis, and the progression of certain cancers. Accurate and reliable quantification of **REPIN1** gene expression is crucial for understanding its physiological functions and its role in pathological conditions.

These application notes provide a comprehensive guide to the quantitative analysis of human **REPIN1** gene expression using SYBR Green-based quantitative PCR (qPCR). Included are validated primer sequences, detailed protocols for RNA extraction, cDNA synthesis, and qPCR, as well as data on the tissue-specific expression of **REPIN1**.

Data Presentation

REPIN1 Gene Information

Feature	Information
Gene Name	Replication Initiator 1
HGNC Symbol	REPIN1
NCBI Gene ID	29803
Ensembl ID	ENSG00000214022
UniProt ID	Q9BWE0
Chromosomal Location	7q36.1

Validated qPCR Primers for Human REPIN1

A commercially available and validated primer pair for the human **REPIN1** gene is provided by OriGene Technologies Inc. under the catalog number HP204569. These primers are designed for SYBR Green-based qPCR.

Primer	Sequence (5' to 3')
Forward Primer	GCGGAAGTATCCCCAGGAACAT
Reverse Primer	CAACGACGTTCCAGCATCGGTT
RefSeq Accession	NM_001099695

REPIN1 Expression in Human Tissues

The following table summarizes the median expression levels of **REPIN1** across a selection of human tissues, based on data from the Genotype-Tissue Expression (GTEx) portal. Expression is shown in Transcripts Per Million (TPM).

Tissue	Median TPM
Adipose - Subcutaneous	15.8
Adipose - Visceral (Omentum)	12.6
Liver	8.5
Skeletal Muscle	7.2
Heart - Left Ventricle	6.4
Thyroid	10.2
Lung	9.1
Pancreas	5.3
Spleen	7.9
Whole Blood	3.1

Experimental Protocols

RNA Extraction and Quantification

- Cell or Tissue Lysis: Lyse cells or homogenized tissue using a suitable lysis reagent (e.g., TRIzol™ Reagent).
- RNA Isolation: Isolate total RNA from the lysate following the manufacturer's protocol for the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
- DNase Treatment: To eliminate genomic DNA contamination, perform an on-column DNase digestion or a DNase treatment in solution.
- RNA Quantification and Quality Control:
 - Measure the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop™).
 - Assess the purity of the RNA by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).

- Verify RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands.

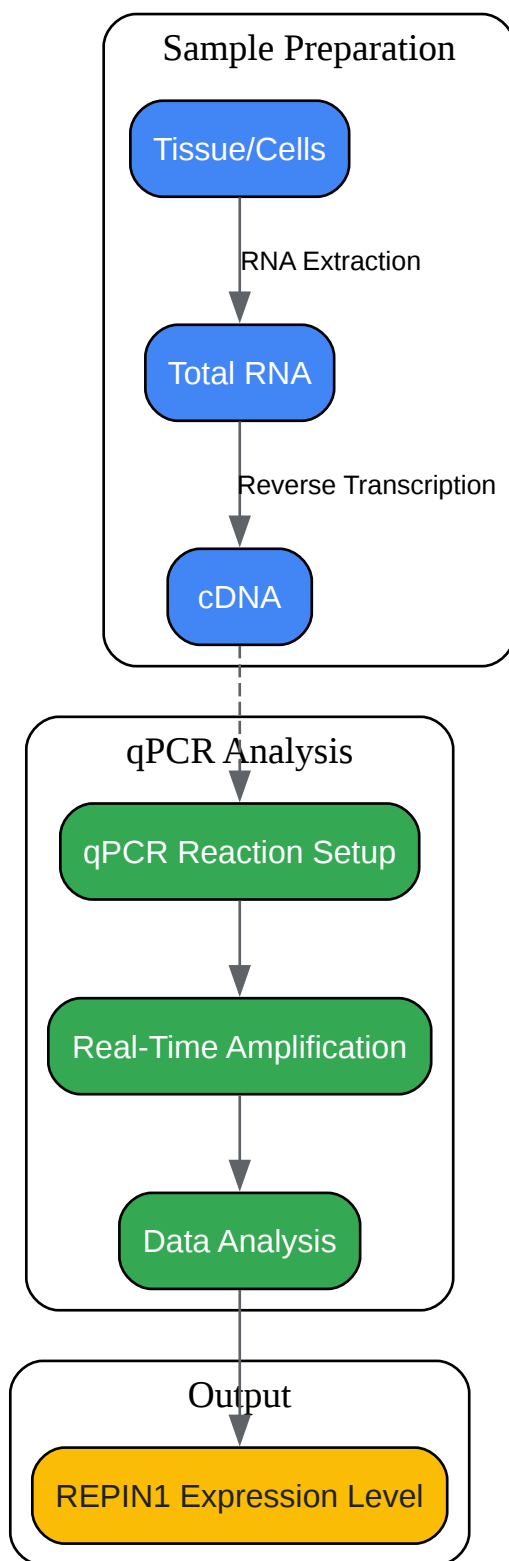
First-Strand cDNA Synthesis

- Reaction Setup: In a sterile, nuclease-free tube, combine the following components:
 - Total RNA: 1 µg
 - Oligo(dT) primers or a mix of oligo(dT) and random hexamer primers
 - Nuclease-free water to a final volume of 10 µL
- Denaturation: Heat the mixture at 65°C for 5 minutes, then immediately place it on ice for at least 1 minute.
- Reverse Transcription Master Mix: Prepare a master mix containing:
 - 5X Reverse Transcription Buffer
 - dNTP Mix (10 mM each)
 - RNase Inhibitor
 - Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
- Reverse Transcription Reaction: Add the master mix to the denatured RNA-primer mixture. The final reaction volume is typically 20 µL.
- Incubation: Incubate the reaction at the recommended temperature for the reverse transcriptase (e.g., 42°C for 60 minutes).
- Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
- Storage: The resulting cDNA can be used immediately or stored at -20°C.

Quantitative PCR (qPCR)

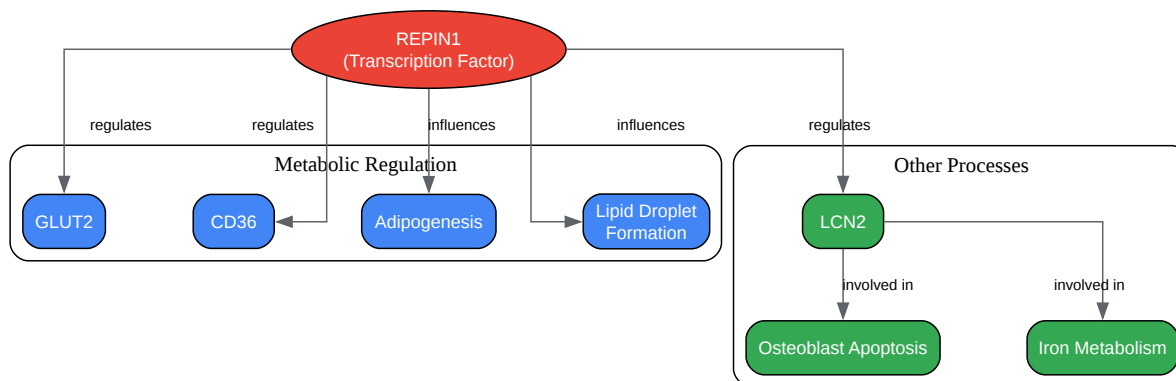
- **Primer Preparation:** Reconstitute the lyophilized **REPIN1** primers (OriGene, HP204569) in 200 μ L of nuclease-free water to a final concentration of 10 μ M for each primer.
- **qPCR Reaction Master Mix:** Prepare a master mix for the desired number of reactions (including no-template controls and technical replicates) in a sterile, nuclease-free tube. For a single 20 μ L reaction:
 - 2X SYBR Green qPCR Master Mix: 10 μ L
 - Forward Primer (10 μ M): 0.5 μ L
 - Reverse Primer (10 μ M): 0.5 μ L
 - Nuclease-free water: 4 μ L
- **Reaction Plate Setup:**
 - Pipette 15 μ L of the master mix into each well of a qPCR plate.
 - Add 5 μ L of cDNA template to the appropriate wells. For the no-template control, add 5 μ L of nuclease-free water.
- **Seal and Centrifuge:** Seal the qPCR plate with an optically clear adhesive film. Briefly centrifuge the plate to collect the contents at the bottom of the wells.
- **qPCR Cycling Conditions:** Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
 - Enzyme Activation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplification product.

Visualization of Experimental Workflow and Regulatory Pathway



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Caption: Workflow for the quantitative analysis of **REPIN1** gene expression.



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Caption: Regulatory network of the **REPIN1** transcription factor.

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